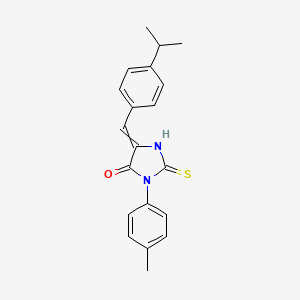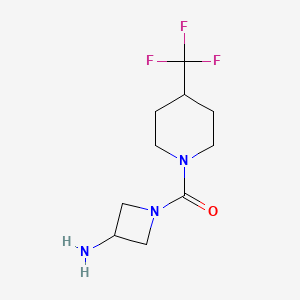
(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-aminoazetidine with 4-(trifluoromethyl)piperidine in the presence of a suitable coupling agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a platelet aggregation inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrazole derivatives: These compounds also exhibit platelet aggregation-inhibiting activity.
Azetidine derivatives: Similar in structure but may have different functional groups.
Piperidine derivatives: Share the piperidine ring but differ in other substituents.
Uniqueness
(3-Aminoazetidin-1-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the combination of its azetidine and piperidine rings with a trifluoromethyl group
特性
分子式 |
C10H16F3N3O |
|---|---|
分子量 |
251.25 g/mol |
IUPAC名 |
(3-aminoazetidin-1-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C10H16F3N3O/c11-10(12,13)7-1-3-15(4-2-7)9(17)16-5-8(14)6-16/h7-8H,1-6,14H2 |
InChIキー |
DRPXVVQADQGDMX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(F)(F)F)C(=O)N2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


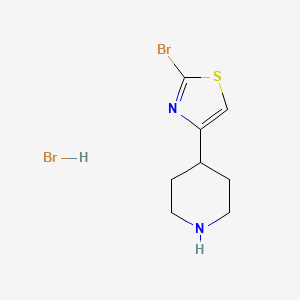

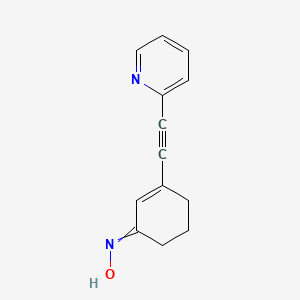
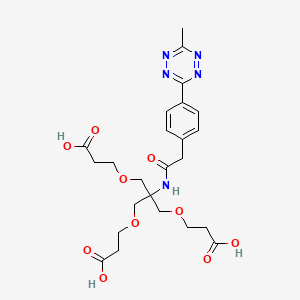
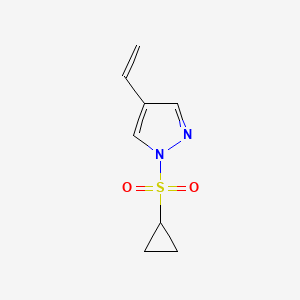
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
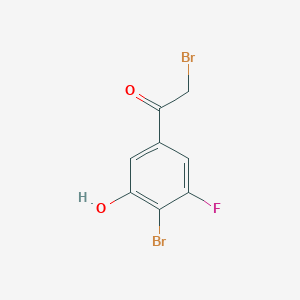
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)



